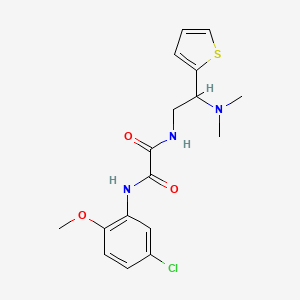

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3S/c1-21(2)13(15-5-4-8-25-15)10-19-16(22)17(23)20-12-9-11(18)6-7-14(12)24-3/h4-9,13H,10H2,1-3H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNNCWSKSYTFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chloro-substituted methoxyphenyl group

- Dimethylamino thiophene moiety

- Oxalamide functional group

Its molecular formula is with a molecular weight of approximately 381.9 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, including receptors and enzymes involved in cell signaling pathways .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N1-(5-chloro-2-methoxyphenyl)-N2-(dimethylamino)-oxalamide | C17H20ClN3O3S | Contains a chloro-substituted methoxyphenyl group |

| N1-(5-bromo-2-methoxyphenyl)-N2-(dimethylamino)-oxalamide | C17H20BrN3O3S | Similar structure with bromine substitution |

| N1-(5-nitro-2-methoxyphenyl)-N2-(dimethylamino)-oxalamide | C17H20N4O4S | Nitro group introduces different electronic properties |

Pharmacological Potential

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in pharmacology. Compounds with similar structures have been investigated for their potential as:

- Anti-cancer agents

- Anti-inflammatory drugs

- Modulators of neurotransmitter systems

These activities are attributed to the compound's ability to interact with various biological targets, influencing cellular signaling pathways .

Although the specific biological mechanisms of this compound are yet to be fully elucidated, its structural components suggest potential interactions with:

- Receptors : Possible modulation of neurotransmitter receptors.

- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.

Research methodologies often employed include receptor binding assays and enzyme activity assays to assess these interactions .

Anti-inflammatory Activity

In a relevant study, compounds similar to this compound were evaluated for their anti-inflammatory properties using a xylene-induced ear edema model. Results indicated that several derivatives significantly inhibited inflammation compared to control groups, suggesting that this class of compounds may have therapeutic potential in treating inflammatory diseases .

Anti-cancer Potential

Another study explored the anti-cancer properties of structurally related oxalamides. The findings revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating that the oxalamide functional group might play a crucial role in mediating these effects. Further investigation into the structure-activity relationship (SAR) is warranted to optimize efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Features

The target compound shares a common oxalamide backbone with analogs like S336, S5456, and others evaluated by regulatory bodies (Table 1). Key structural differences include:

- Aromatic substituents : The 5-chloro-2-methoxyphenyl group vs. 2,4-dimethoxybenzyl (S336) or 2,3-dimethoxybenzyl (S5456). Chlorine’s electron-withdrawing effects may enhance metabolic stability compared to methoxy groups .

- Heterocyclic groups : Thiophene (target) vs. pyridine (S336, S5456). Thiophene’s lower polarity and distinct metabolic reactivity (e.g., sulfur oxidation) could influence pharmacokinetics .

- Aminoalkyl chains: The 2-(dimethylamino)ethyl group in the target compound is similar to S336’s 2-(pyridin-2-yl)ethyl chain, but the dimethylamino group may increase solubility in acidic environments .

Table 1. Structural Comparison of Oxalamide Derivatives

Pharmacological Activity

The thiophene moiety in the target compound may alter receptor binding (e.g., T1R1/T1R3 umami receptors) due to its larger van der Waals radius compared to pyridine.

Regulatory and Industrial Relevance

16.099) . The target compound’s structural novelty may position it for applications beyond flavor enhancement, such as pharmaceuticals, pending studies on receptor specificity.

Q & A

Basic: What are the key synthetic strategies for preparing this oxalamide derivative?

Methodological Answer:

The synthesis typically involves three critical steps:

Thiophene Functionalization : Introduce the thiophene moiety via Friedel-Crafts acylation using thiophene-2-carbonyl chloride under anhydrous conditions .

Oxalamide Linkage Formation : React the functionalized thiophene intermediate with oxalyl chloride and the 5-chloro-2-methoxyaniline derivative in a two-step condensation. Triethylamine is often used to neutralize HCl byproducts .

Dimethylamino Group Incorporation : Employ reductive amination or nucleophilic substitution to attach the dimethylaminoethyl group to the thiophene ring.

Monitoring : Use TLC (e.g., silica gel, ethyl acetate/hexane) to track reaction progress .

Basic: How is the compound’s purity and structural integrity validated?

Methodological Answer:

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% target).

- Spectroscopy :

- 1H/13C NMR : Confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, thiophene aromatic protons at 6.5–7.5 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C18H21ClN3O3S).

- Elemental Analysis : Match experimental and theoretical C/H/N percentages .

Advanced: How can reaction yields be optimized during oxalamide bond formation?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate condensation .

- Solvent Optimization : Use polar aprotic solvents (DMF or DCM) to stabilize intermediates .

- Temperature Control : Maintain 0–5°C during oxalyl chloride addition to minimize side reactions.

- Purification : Recrystallize from pet-ether/ethyl acetate mixtures to remove unreacted starting materials .

Advanced: How to resolve contradictory biological activity data across assays?

Methodological Answer:

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives from thiophene oxidation) that may interfere with assays .

- Assay Replication : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Control Experiments : Include known inhibitors/agonists to validate assay conditions .

Basic: What intermediates are critical in the synthesis pathway?

Methodological Answer:

- 5-Chloro-2-methoxyaniline : Synthesized via nitration/reduction of 2-methoxyphenol followed by chlorination .

- 2-(Dimethylamino)-2-(thiophen-2-yl)ethylamine : Prepared by Gabriel synthesis or reductive amination of thiophene-2-carbaldehyde with dimethylamine .

- Oxalyl Chloride Intermediate : Generated in situ under anhydrous conditions to prevent hydrolysis .

Advanced: How can computational modeling predict reactivity of the thiophene ring?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to model electrophilic substitution sites (e.g., C5 of thiophene) based on Fukui indices .

- Molecular Dynamics : Simulate solvent interactions to predict solubility/stability (e.g., DMSO vs. water) .

- Docking Studies : Map thiophene’s π-π stacking potential with biological targets (e.g., kinase domains) using AutoDock Vina .

Basic: What solvents are optimal for solubility and recrystallization?

Methodological Answer:

- High Solubility : DMSO or DMF for biological assays; THF for reaction conditions .

- Recrystallization : Use pet-ether/ethyl acetate (3:1) for high-purity crystals . Avoid alcohols to prevent esterification of the oxalamide group .

Advanced: What mechanistic insights exist for thiophene functionalization?

Methodological Answer:

- Friedel-Crafts Acylation : The thiophene ring undergoes electrophilic substitution at the α-position (C2/C5) due to electron-rich sulfur heteroatom .

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy to determine activation energy barriers for acylation .

Basic: How stable is the compound under varying pH and temperature?

Methodological Answer:

- pH Stability : Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the oxalamide bond. Store at pH 4–6 (acetate buffer) .

- Thermal Stability : Stable up to 150°C (DSC analysis). Avoid prolonged heating in polar solvents to prevent dimerization .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications :

- Bioisosteres : Substitute dimethylamino group with morpholine or piperazine to modulate lipophilicity .

- In Vivo Testing : Evaluate pharmacokinetics (Cmax, t1/2) in murine models to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.